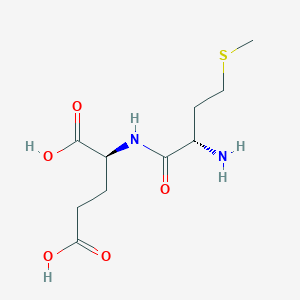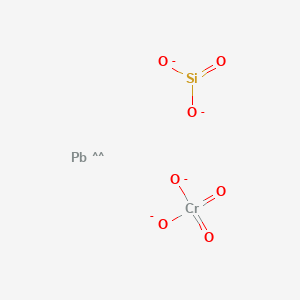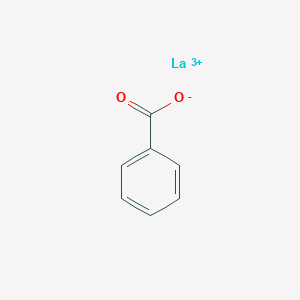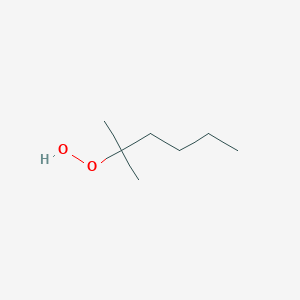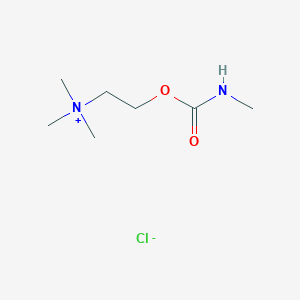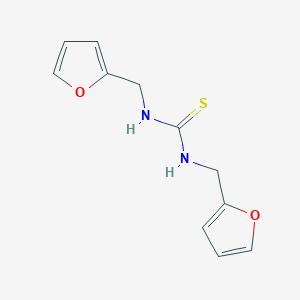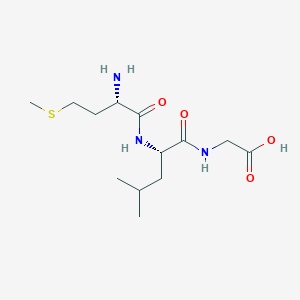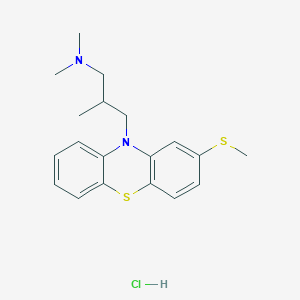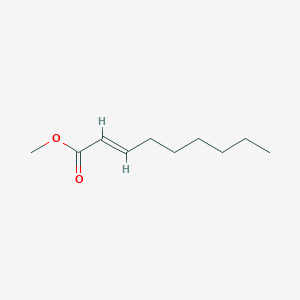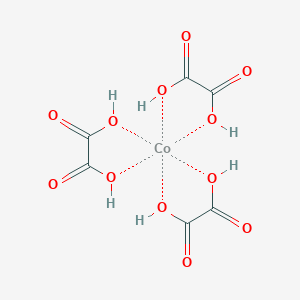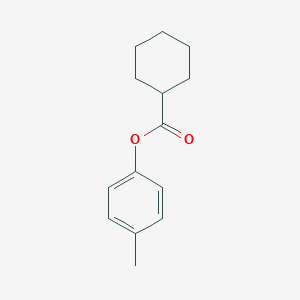
4-Methylphenyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl cyclohexanecarboxylate, also known as Methyl 4-methylcyclohexanecarboxylate, is an organic compound used in various scientific research applications. It is a white crystalline powder with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol.
Mécanisme D'action
The mechanism of action of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate is not well understood, but it is believed to act as a nucleophile in organic reactions. It may also act as a substrate for enzymes in biological systems.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate. However, it is not believed to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate in lab experiments is its availability and relatively low cost. However, its limited solubility in water may pose challenges in some experiments.
Orientations Futures
There are several potential future directions for research involving 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate. One area of interest is its potential as a starting material for the synthesis of new pharmaceuticals or agrochemicals. Additionally, further research into its mechanism of action and potential biological activity may uncover new applications for this compound.
Méthodes De Synthèse
The synthesis of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate can be achieved through the esterification of 4-methylcyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Applications De Recherche Scientifique
4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate has been used in various scientific research applications, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
14224-22-7 |
|---|---|
Nom du produit |
4-Methylphenyl cyclohexanecarboxylate |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(4-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Clé InChI |
ROILWCFQYYHWEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |
Autres numéros CAS |
14224-22-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
